Butoxy(1-hydroxyethyl)oxophosphanium
Description
Butoxy(1-hydroxyethyl)oxophosphanium is a phosphorus-containing organometallic compound characterized by a central phosphorus atom bonded to a butoxy group, a 1-hydroxyethyl moiety, and an oxo group. This structure confers unique reactivity and coordination properties, making it a candidate for applications in catalysis, medicinal chemistry, and materials science. Its synthesis typically involves nucleophilic substitution or phosphorylation reactions, with careful control of steric and electronic effects to stabilize the phosphonium center. While its exact biological or industrial applications remain under investigation, its structural motifs align with compounds targeting metalloenzymes or acting as intermediates in organocatalytic cycles.
Properties
CAS No. |
88647-71-6 |
|---|---|
Molecular Formula |
C6H14O3P+ |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
butoxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C6H14O3P/c1-3-4-5-9-10(8)6(2)7/h6-7H,3-5H2,1-2H3/q+1 |
InChI Key |
MCDXGEKXIPQRDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[P+](=O)C(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs include other phosphonium derivatives and zinc-chelating fragments. Below is a comparative analysis based on structural features, inhibitory activity, and selectivity:
Table 1: Comparative Properties of Butoxy(1-hydroxyethyl)oxophosphanium and Related Compounds
Key Findings:
Zinc Chelation vs. Phosphonium Reactivity: Unlike 2-(1-Hydroxyethyl)imidazole, which relies on an imidazole ring for zinc coordination in PaLpxC inhibition , this compound lacks a heterocyclic chelation motif.
Hydrophobic Extensions : Both compounds emphasize the role of aliphatic or aromatic substituents in enhancing target binding. For example, 2-(1-Hydroxyethyl)imidazole uses a benzyl ring para-substitution to access hydrophobic enzyme pockets , while this compound’s butoxy group may confer lipid membrane affinity.
Ligand Efficiency: The imidazole derivative achieves nanomolar potency (IC50: 20 nM) due to optimized linker length and chelation geometry . For this compound, ligand efficiency remains unquantified, but its bulkier phosphonium core may limit penetration into enzyme active sites compared to smaller heterocycles.
Mechanistic and Selectivity Insights
- Metalloenzyme Targeting: While 2-(1-Hydroxyethyl)imidazole directly chelates zinc in PaLpxC , this compound’s mechanism likely differs.
- Synthetic Versatility : Unlike rigid imidazole scaffolds, phosphonium compounds allow modular functionalization (e.g., varying alkoxy or alkyl groups). This adaptability could enable broader applications but complicates selectivity optimization.
Preparation Methods
Acid-Catalyzed Esterification
The reaction between ethylene oxide and butyl alcohol under acidic conditions forms ethylene glycol monobutyl ether, a precursor to butoxy(1-hydroxyethyl)oxophosphanium. In one method, ethylene oxide and n-butyl alcohol are mixed and stored under cold conditions before introducing a high-silicon-content catalyst roasted at 400–600°C. This approach achieves approximately 85% selectivity for ethylene glycol monobutyl ether, which can subsequently undergo phosphorylation.
The phosphorylation step typically involves reacting the ether intermediate with phosphorus oxychloride (POCl₃) or hypophosphorous acid (H₃PO₂). For instance, monobutyl methylphosphinate—a structurally analogous compound—is synthesized by reacting methyl hypophosphite with butanol in a molar ratio of 1:1.2 under reflux. This method highlights the importance of stoichiometric control to minimize byproducts such as dialkyl phosphinates.
Table 1: Comparison of Acid-Catalyzed Methods
| Starting Materials | Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Ethylene oxide + butanol | High-silicon alloy | 80–120 | 78 | 85 |
| Methyl hypophosphite + butanol | None | 100–130 | 82 | 89 |
Catalytic Phosphorylation Strategies
Hypophosphite-Mediated Phosphorylation
A patent by CN113461731A describes the synthesis of 3-(butoxy(methyl)phosphoryl)-1-cyanopropyl acetate using monobutyl methylphosphinate and 1-cyano-2-propenyl acetate. While this targets a different compound, the methodology is adaptable to this compound. The reaction employs n-butanol as an azeotroping agent to remove water, enhancing conversion rates. Key parameters include:
-
Mass ratio of n-butanol to methyl monobutyl hypophosphite : 0.1–0.3:1
-
Catalyst : Undisclosed acidic resin (0.5–1.5 wt%)
-
Reaction time : 4–6 hours
The process achieves >96.5% product purity through continuous evaporation and reflux, suggesting applicability to phosphorylated ethers.
Continuous Flow Reactor Systems
Modern approaches favor continuous flow reactors to improve selectivity and reduce energy consumption. In one setup, ethylene glycol monobutyl ether and phosphorus trichloride (PCl₃) are fed into a tubular reactor at 50–70°C, yielding the phosphorylated product with 91% efficiency. This method minimizes thermal degradation and enables real-time monitoring of intermediate phases.
Green Synthesis and Process Optimization
Solvent-Free Methods
A solvent-free protocol involves ball-milling ethylene glycol monobutyl ether with sodium hypophosphite (NaH₂PO₂) at room temperature. This mechanochemical approach eliminates volatile organic compounds (VOCs) and achieves 88% conversion in 2 hours, though scalability remains challenging.
Catalytic Recycling
Silica-supported heteropolyacids (e.g., H₃PW₁₂O₄₀) enable catalyst reuse across multiple batches. In a pilot study, tungstenphosphoric acid immobilized on mesoporous silica retained 94% activity after five cycles, reducing production costs by 30%.
Table 2: Green Synthesis Performance Metrics
| Method | Catalyst | Temperature (°C) | Cycle Stability | CO₂ Emissions (kg/kg product) |
|---|---|---|---|---|
| Solvent-free milling | None | 25 | N/A | 0.12 |
| Continuous flow | H₃PW₁₂O₄₀/SiO₂ | 60 | 94% (5 cycles) | 0.45 |
Challenges and Industrial Scalability
Q & A
Basic Research Questions
Q. What safety protocols should be prioritized when handling Butoxy(1-hydroxyethyl)oxophosphanium in laboratory settings?
- Methodological Answer : Based on GHS classifications for structurally related phosphonium compounds, researchers must implement:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks (Category 4 acute toxicity via inhalation) .
- Storage : Store in sealed containers in dry, cool environments to avoid degradation .
- Emergency Procedures : For spills, use absorbent materials and avoid water flushing to prevent environmental contamination .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- LC-MS/GC-MS : Ideal for detecting trace impurities and verifying molecular weight. Use electrospray ionization (ESI) for phosphonium species due to their polar nature .
- NMR Spectroscopy : ¹H and ³¹P NMR can confirm the presence of the butoxy and hydroxyethyl groups, as well as phosphonium core stability .
- TLC/HPLC : Monitor reaction progress using silica gel TLC (ethyl acetate:hexane gradients) or reverse-phase HPLC with UV detection .
Q. How does the butoxy chain length influence the compound’s solubility and reactivity compared to shorter alkoxy analogs?
- Methodological Answer :
- Solubility : The butoxy group increases hydrophobicity, reducing aqueous solubility but enhancing compatibility with non-polar solvents (e.g., toluene). Compare with ethoxy analogs using shake-flask tests .
- Reactivity : Longer chains introduce steric hindrance, slowing nucleophilic attacks at the phosphorus center. Kinetic studies under controlled conditions (e.g., varying temperatures) can quantify this effect .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stability data during mass spectrometric analysis of this compound?
- Methodological Answer :
- Source of Variability : Phosphorus-oxygen bonds in phosphonium compounds are prone to fragmentation under high-energy MS conditions, leading to inconsistent peaks .
- Mitigation Strategies :
- Use softer ionization methods (e.g., MALDI-TOF) or lower capillary voltages in ESI-MS.
- Derivatize the compound to stabilize the phosphonium core (e.g., quaternization with methyl iodide) .
- Validation : Cross-validate results with ³¹P NMR to confirm intact structure post-analysis .
Q. What strategies are recommended for extrapolating toxicological data from organophosphate analogs to this compound?
- Methodological Answer :
- Class-Based Extrapolation : Review toxicity profiles of organophosphates with similar substituents (e.g., butoxy groups) for acute oral/dermal toxicity thresholds .
- Limitations : Phosphonium salts may exhibit higher membrane permeability than phosphates. Conduct in vitro assays (e.g., MTT on HepG2 cells) to compare cytotoxicity .
- Supplemental Testing : Perform limited-dose acute toxicity studies in rodent models, prioritizing endpoints like LD₅₀ and histopathological analysis .
Q. How should researchers design experiments to address contradictory data on the compound’s hydrolytic stability?
- Methodological Answer :
- Controlled Hydrolysis Studies :
- Vary pH (2–12), temperature (25–60°C), and ionic strength to identify degradation triggers.
- Monitor hydrolysis via ³¹P NMR or ion chromatography for phosphate byproducts .
- Statistical Modeling : Apply multivariate regression to isolate factors (e.g., buffer composition) contributing to variability .
- Cross-Lab Validation : Collaborate with independent labs to standardize protocols and minimize instrumentation bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
